
4,8-Dichlorocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichlorocinnoline: is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol It is a derivative of cinnoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions on the cinnoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions: 4,8-Dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4,8-diaminocinnoline or 4,8-dialkoxycinnoline can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.
Reduction Products: Reduction can yield partially or fully reduced derivatives of this compound.
科学研究应用
Chemistry: 4,8-Dichlorocinnoline is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
作用机制
The mechanism of action of 4,8-Dichlorocinnoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
相似化合物的比较
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
6-Halo-3-(hydroxymethyl)cinnolin-4(1H)-ones: These compounds have halogen atoms at the 6th position and are studied for their biological activities.
Uniqueness of 4,8-Dichlorocinnoline: The unique positioning of chlorine atoms at the 4th and 8th positions in this compound imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
68211-14-3 |
|---|---|
分子式 |
C8H4Cl2N2 |
分子量 |
199.03 g/mol |
IUPAC 名称 |
4,8-dichlorocinnoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H |
InChI 键 |
LVOAFGNZGZJNLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


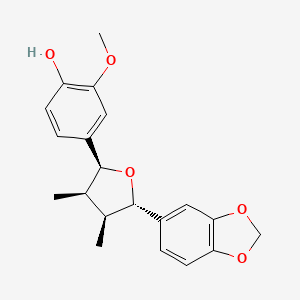
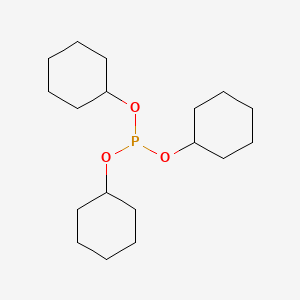
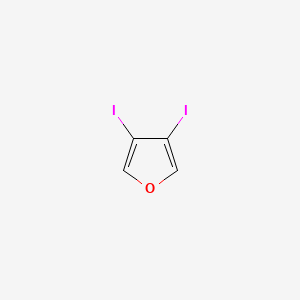
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)

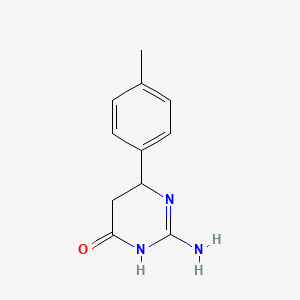




![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
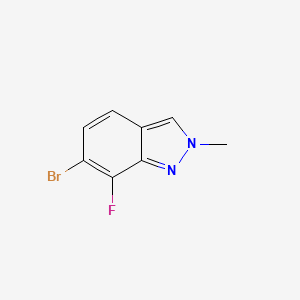

![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)
